molecular formula C18H20N2O6 B2690565 Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate CAS No. 1788769-20-9

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2690565
CAS No.: 1788769-20-9
M. Wt: 360.366
InChI Key: OMNUPZBETPXYGK-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.366. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with potential biological activities. Its structure includes a furan ring, a benzoate moiety, and an amino acid derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate. Its molecular formula is C17H19N3O5C_{17}H_{19}N_{3}O_{5}, and it possesses unique chemical properties due to the presence of functional groups that can interact with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with receptors, altering cellular signaling pathways.
  • Antioxidant Activity : The furan ring can contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various furan derivatives, suggesting that this compound could possess similar effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. A related study demonstrated that similar derivatives can inhibit pro-inflammatory cytokines, which may be relevant for conditions like arthritis or inflammatory bowel disease.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that furan-containing compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through the modulation of apoptotic pathways. Further research is needed to establish the specific effects of this compound on various cancer cell lines.

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusEffective inhibition observed
AntimicrobialEscherichia coliModerate inhibition observed
Anti-inflammatoryCytokine production in vitroReduced cytokine levels
CytotoxicityCancer cell linesInduced apoptosis in vitro

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furan derivatives and tested their antimicrobial activities against common pathogens. This compound showed promising results comparable to standard antibiotics.
    "The results indicate that furan derivatives could serve as lead compounds for developing new antimicrobial agents."
  • Anti-inflammatory Research : A case study investigated the anti-inflammatory effects of structurally similar compounds in animal models of inflammation. The study found significant reductions in inflammatory markers when treated with these compounds.
    "These findings support further investigation into furan-based compounds for therapeutic use in inflammatory diseases."

Properties

IUPAC Name

methyl 4-[[2-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-18(24,10-14-4-3-9-26-14)11-19-15(21)16(22)20-13-7-5-12(6-8-13)17(23)25-2/h3-9,24H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNUPZBETPXYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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